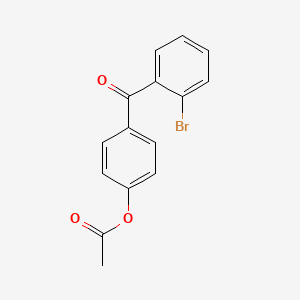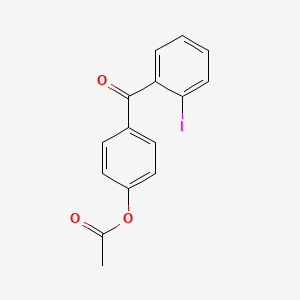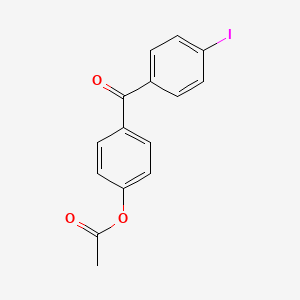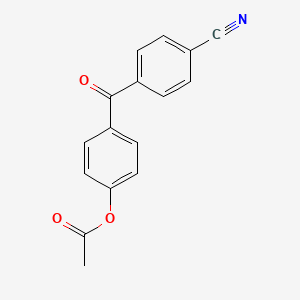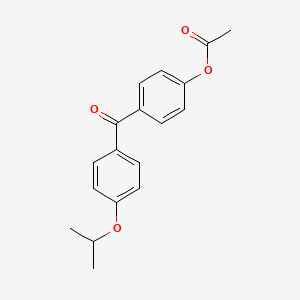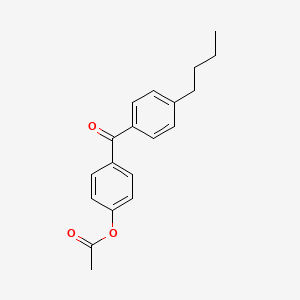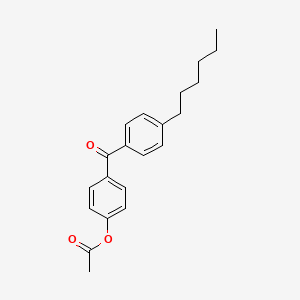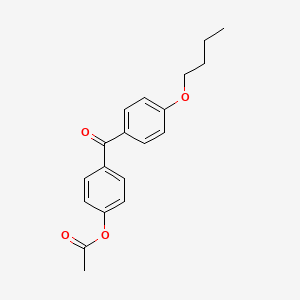
3-(2-Acetoxybenzoyl)-5-bromopyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Acetoxybenzoyl)-5-bromopyridine is a chemical compound that has recently gained significant attention in scientific research. It is a derivative of diosgenin (DG), a well-known steroidal sapogenin, which is present abundantly in medicinal herbs such as Dioscorea rhizome, Dioscorea villosa, Trigonella foenum-graecum, Smilax China, and Rhizoma polgonati .
Synthesis Analysis
The synthesis of similar compounds involves starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives . All the obtained products were purified, and the analysis of these products was determined with IR, 1H NMR, 13C NMR spectroscopic, and elemental methods .Molecular Structure Analysis
The molecular structure analysis of similar compounds was determined with IR, 1H NMR, 13C NMR spectroscopic, and elemental methods . For instance, the 1H NMR spectrum of a similar compound, 2-({4-[(2-Acetoxybenzoyl)amino]butanoyl}amino)acetic acid, showed various peaks indicating the presence of CH2, CH3, H arom, and NH groups .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds include the reaction of the corresponding benzoic acids with oxalyl chloride . The target N-[hydroxy (acetoxy)benzoyl] derivatives of dipeptides were obtained with high yields .Physical And Chemical Properties Analysis
Diosgenin, a compound structurally similar to 3-(2-Acetoxybenzoyl)-5-bromopyridine, is a white needle crystal or light amorphous powder with proven thermal and chemical stability under various physical conditions .Applications De Recherche Scientifique
Medicinal Chemistry: Antiplatelet and Antithrombotic Agents
3-(2-Acetoxybenzoyl)-5-bromopyridine: may serve as a precursor in synthesizing N-oxide derivatives, which have shown promise as potential antiplatelet and antithrombotic compounds. These derivatives could help in the prevention of atherothrombotic events, a leading cause of cardiovascular diseases .
Mécanisme D'action
Target of Action
Similar compounds, such as conjugates of hydroxy- and acetoxybenzoic acids with dipeptides, have been synthesized and evaluated as potential neuroprotective agents
Mode of Action
It’s worth noting that similar compounds have been shown to inhibit platelet aggregation induced by adenosine-5-diphosphate, collagen, and arachidonic acid . This suggests that 3-(2-Acetoxybenzoyl)-5-bromopyridine might interact with its targets to modulate biochemical pathways and induce changes at the molecular and cellular levels.
Biochemical Pathways
Related compounds have been shown to inhibit platelet aggregation, suggesting that they may affect pathways related to platelet activation and blood coagulation
Pharmacokinetics
Similar compounds can be analyzed using reverse phase (rp) hplc method , which could potentially be used to study the pharmacokinetics of 3-(2-Acetoxybenzoyl)-5-bromopyridine.
Result of Action
Related compounds have been shown to inhibit platelet aggregation , suggesting that 3-(2-Acetoxybenzoyl)-5-bromopyridine might have similar effects
Action Environment
It’s worth noting that similar compounds are sensitive to moisture , suggesting that the stability and efficacy of 3-(2-Acetoxybenzoyl)-5-bromopyridine might be influenced by environmental conditions such as humidity
Orientations Futures
The therapeutic potential of diosgenin and its derivatives against neurological diseases has been explored, and it is suggested that these compounds could be used in the treatment of cancers, hyperlipidemia, inflammation, and infections . Future research could focus on increasing the therapeutic efficacy and brain levels of these compounds .
Propriétés
IUPAC Name |
[2-(5-bromopyridine-3-carbonyl)phenyl] acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrNO3/c1-9(17)19-13-5-3-2-4-12(13)14(18)10-6-11(15)8-16-7-10/h2-8H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPCHNQHQNGIEFB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC=C1C(=O)C2=CC(=CN=C2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60642187 |
Source


|
| Record name | 2-(5-Bromopyridine-3-carbonyl)phenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60642187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Acetoxybenzoyl)-5-bromopyridine | |
CAS RN |
898766-26-2 |
Source


|
| Record name | [2-(Acetyloxy)phenyl](5-bromo-3-pyridinyl)methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898766-26-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(5-Bromopyridine-3-carbonyl)phenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60642187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

